molecular formula C56H90O32 B13397460 Rebaudioside N(P)

Rebaudioside N(P)

Cat. No.: B13397460
M. Wt: 1275.3 g/mol
InChI Key: AKEKAGBWNXIWSS-UHFFFAOYSA-N
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Description

Rebaudioside N(P) is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be hundreds of times sweeter than sucrose. Rebaudioside N(P) is one of the many glycosides found in stevia leaves, and it is valued for its sweetening properties without the caloric content of traditional sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rebaudioside N(P) typically involves the selective glycosylation of steviol or its derivatives. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose molecules to specific hydroxyl groups on the steviol backbone. This process can be optimized by using engineered strains of bacteria such as Escherichia coli to produce the necessary enzymes and regenerate the glycosyl donors like UDP-glucose .

Industrial Production Methods

Industrial production of Rebaudioside N(P) often involves the extraction and purification of steviol glycosides from stevia leaves. The leaves are first dried and then subjected to water or alcohol extraction to obtain a crude extract. This extract is then purified using techniques such as crystallization, chromatography, and filtration to isolate specific glycosides, including Rebaudioside N(P) .

Chemical Reactions Analysis

Types of Reactions

Rebaudioside N(P) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products, which may affect the sweetness and stability of the compound.

    Reduction: Reduction reactions can modify the glycosidic bonds or the steviol backbone, potentially altering the sweetness profile.

    Substitution: Substitution reactions, such as glycosylation, can introduce new sugar moieties to the molecule, enhancing its sweetness or stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized steviol glycosides, while glycosylation can yield different glycosylated derivatives of Rebaudioside N(P) .

Scientific Research Applications

Rebaudioside N(P) has a wide range of scientific research applications:

Mechanism of Action

Rebaudioside N(P) exerts its sweetening effect by interacting with taste receptors on the tongue. Specifically, it binds to the T1R2 and T1R3 subunits of the sweet taste receptor, which triggers a signal transduction pathway leading to the perception of sweetness. This interaction is similar to other steviol glycosides, but the specific glycosylation pattern of Rebaudioside N(P) may influence its binding affinity and sweetness intensity .

Comparison with Similar Compounds

Rebaudioside N(P) can be compared with other steviol glycosides such as:

    Stevioside: Another major glycoside in stevia leaves, known for its intense sweetness but with a slightly bitter aftertaste.

    Rebaudioside A: One of the most abundant and sweetest glycosides, often used in commercial sweeteners.

    Rebaudioside C: Known for its moderate sweetness and less pronounced aftertaste.

    Dulcoside A: A minor glycoside with a lower sweetness intensity compared to Rebaudioside N(P).

Rebaudioside N(P) is unique due to its specific glycosylation pattern, which may offer a different sweetness profile and stability compared to other steviol glycosides.

Properties

IUPAC Name

[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEKAGBWNXIWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H90O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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